![molecular formula C13H24O2 B13948123 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane CAS No. 33889-48-4](/img/structure/B13948123.png)
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents to introduce the desired substituents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce specific functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
科学的研究の応用
2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
作用機序
The mechanism of action of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to interact with enzymes or receptors in a unique manner, potentially leading to biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, which can result in various physiological responses .
類似化合物との比較
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiro compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
特性
CAS番号 |
33889-48-4 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
3,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H24O2/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15-13/h9-12H,5-8H2,1-4H3 |
InChIキー |
MAAGZWWNQQUAPA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2(C1)OCC(O2)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


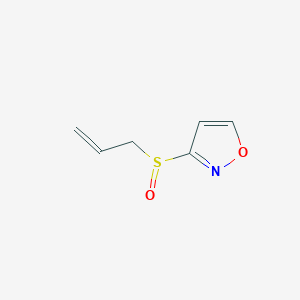
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
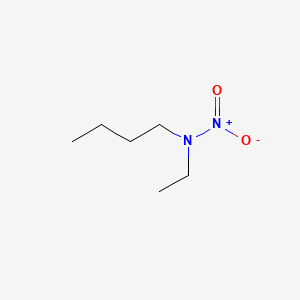
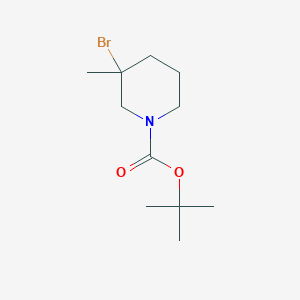
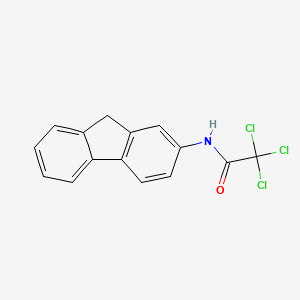
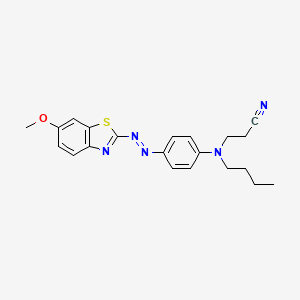
![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)
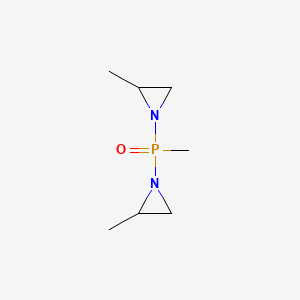

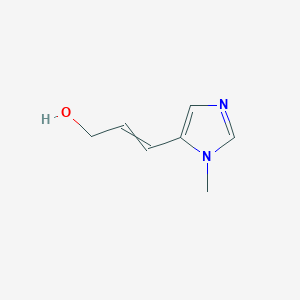
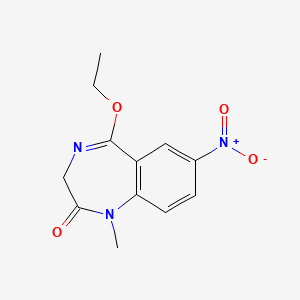

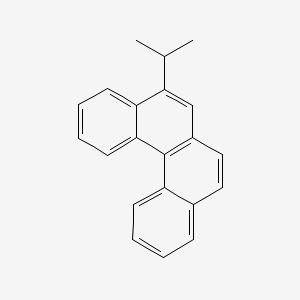
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)
